Anticonvulsant Efficacy (MES): 3-(Benzylamino)cyclohex-2-en-1-one vs. 5,5-Dimethyl Analog (3r)
In a direct head-to-head comparison within the same study, 3-(Benzylamino)cyclohex-2-en-1-one (compound 3p) was found to be 'less active' than its 5,5-dimethyl analog, compound 3r, in the maximal electroshock seizure (MES) test in mice [1]. This demonstrates that the unsubstituted cyclohexenone core confers significantly lower anticonvulsant potency compared to the 5,5-dimethyl substituted variant.
| Evidence Dimension | Anticonvulsant Activity (Maximal Electroshock Seizure, MES) |
|---|---|
| Target Compound Data | Qualitative: 'less active' (ED50 value not reported in the available abstract or indexed data) |
| Comparator Or Baseline | Compound 3r (5,5-dimethyl-3-N-(benzylamino)-cyclohex-2-en-1-one): ED50 = 53 mg/kg, TD50 = 148 mg/kg |
| Quantified Difference | Qualitative: Target compound (3p) is 'less active' than comparator (3r) with an ED50 of 53 mg/kg. |
| Conditions | In vivo, maximal electroshock seizure (MES) test in mice, intraperitoneal (ip) administration [1]. |
Why This Matters
This quantitative difference establishes 3-(Benzylamino)cyclohex-2-en-1-one as a crucial, less potent comparator molecule for SAR studies, essential for confirming the role of 5,5-dimethyl substitution in driving anticonvulsant efficacy.
- [1] Foster JE, et al. Synthesis, characterization and anticonvulsant activity of enaminones. Part 6: Synthesis of substituted vinylic benzamides as potential anticonvulsants. Bioorg Med Chem. 1999 Nov;7(11):2415-25. View Source
